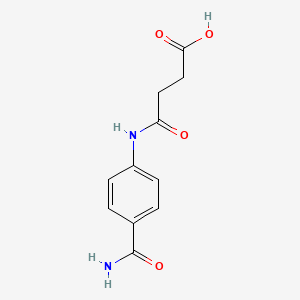
Phenyl 4-bromobenzenesulfonate
Overview
Description
Phenyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C12H9BrO3S and a molecular weight of 313.17 g/mol . It belongs to the sulfonate family and is characterized by a phenyl group attached to a 4-bromobenzenesulfonate group . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Phenyl 4-bromobenzenesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of phenol with 4-bromobenzenesulfonyl chloride in the presence of a base . Another method includes linking various sulfonate esters to a benzenesulfonamide fragment via hydrazone . Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Phenyl 4-bromobenzenesulfonate undergoes several types of chemical reactions, including substitution reactions. It can react with phenyl-, 4-tert-butylphenyl-, 4-vinylphenyl-, and biphenylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) . These reactions often result in the formation of various substituted aromatic compounds. The compound is stable under normal conditions but may decompose at high temperatures .
Scientific Research Applications
Phenyl 4-bromobenzenesulfonate has a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, enabling the creation of more complex molecules . The compound’s structure, which includes a reactive bromine group and a sulfonate group, makes it suitable for various substitution or coupling reactions . Additionally, it has been investigated for its potential in developing new antimicrobial agents to combat Gram-positive pathogens . The compound is also of interest in material science due to its potential self-assembly and liquid crystal behavior .
Mechanism of Action
The mechanism of action of Phenyl 4-bromobenzenesulfonate involves its ability to participate in substitution reactions due to the presence of the bromine and sulfonate groups. These groups make the compound reactive towards various nucleophiles and electrophiles, facilitating the formation of new chemical bonds . The specific molecular targets and pathways involved depend on the nature of the reactions it undergoes and the compounds it interacts with.
Comparison with Similar Compounds
Phenyl 4-bromobenzenesulfonate can be compared to other sulfonate esters, such as phenyl benzenesulfonate and phenyl 4-methylbenzenesulfonate. While these compounds share similar structural features, this compound is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions . This makes it particularly useful in synthetic chemistry for creating more complex molecules.
Properties
IUPAC Name |
phenyl 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYXAYIIDXKEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281871 | |
| Record name | Phenyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-14-1 | |
| Record name | 5455-14-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B1361454.png)

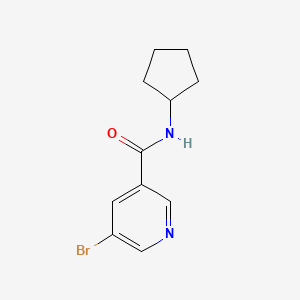
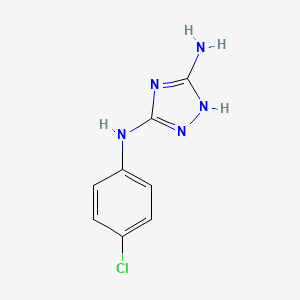
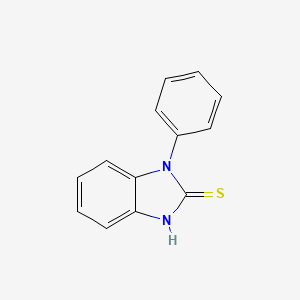
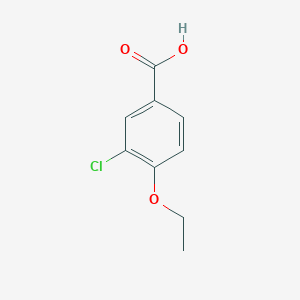
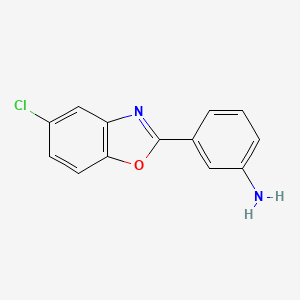

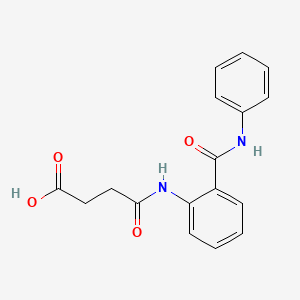
![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)
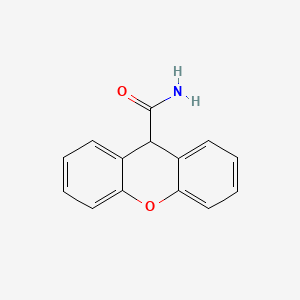
![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

